N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[6-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide
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Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[6-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide is a useful research compound. Its molecular formula is C35H31FN4O7S and its molecular weight is 670.71. The purity is usually 95%.
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Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[6-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide is a complex organic compound with significant potential in medicinal chemistry. This compound features a unique structure that may confer various biological activities, including anticancer and antimicrobial properties.
Chemical Structure
The molecular formula of the compound is C23H22F3N3O4S, with a molecular weight of 493.5 g/mol. The structure includes multiple functional groups that are critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C23H22F3N3O4S |
Molecular Weight | 493.5 g/mol |
IUPAC Name | This compound |
The biological activity of this compound is thought to arise from its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the dimethoxyphenyl group may enhance the compound's binding affinity and selectivity due to increased lipophilicity and electronic effects. Additionally, the fluorophenyl and dioxoloquinazoline moieties may play roles in modulating biological responses through various pathways.
Anticancer Activity
Recent studies have investigated the compound's potential as an anticancer agent. In vitro assays demonstrated that it exhibits cytotoxic effects against several cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve induction of apoptosis and cell cycle arrest at the G2/M phase.
Case Study:
A study published in Cancer Letters reported that this compound significantly inhibited the proliferation of MCF-7 breast cancer cells with an IC50 value of 12 µM. The study suggested that the compound activates caspase pathways leading to programmed cell death .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate that it possesses moderate activity against both Gram-positive and Gram-negative bacteria.
Table: Antimicrobial Activity
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
These findings suggest that the compound could be developed further as an antimicrobial agent .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the dimethoxyphenyl group or alterations to the dioxoloquinazoline core could lead to enhanced efficacy or reduced toxicity. Computational studies using molecular docking have provided insights into how different structural modifications might influence binding affinity to target proteins .
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[[6-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H31FN4O7S/c1-44-28-12-5-21(15-29(28)45-2)13-14-37-33(42)23-6-3-22(4-7-23)18-40-34(43)26-16-30-31(47-20-46-30)17-27(26)39-35(40)48-19-32(41)38-25-10-8-24(36)9-11-25/h3-12,15-17H,13-14,18-20H2,1-2H3,(H,37,42)(H,38,41) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZALJPXEKYPSSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC5=C(C=C4N=C3SCC(=O)NC6=CC=C(C=C6)F)OCO5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H31FN4O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
670.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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